Fradafiban

Integrin structural biology Conformational pharmacology Partial agonism

Researchers investigating integrin partial agonism face a critical challenge: many GPIIb/IIIa antagonists inadvertently activate the receptor, confounding assay interpretation. Fradafiban (BIBU-52) addresses this as a structurally validated reference compound that uniquely stabilizes the bent-closed (inactive) integrin conformation, confirmed by cryo-EM (PDB: 7UE0). • Kd 148 nM for human platelet GPIIb/IIIa; ≥98% purity verified by HPLC • Water-mediated MIDAS hydrogen bonding distinguishes it from tirofiban/eptifibatide • Validated positive control for fibrinogen binding and platelet activation assays • Available from mg to bulk quantities with global logistics support

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 148396-36-5
Cat. No. B115555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFradafiban
CAS148396-36-5
Synonyms5-((((4'-aminoiminomethyl)-(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
fradafiban
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
InChIInChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
InChIKeyIKZACQMAVUIGPY-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fradafiban: GPIIb/IIIa Antagonist Overview


Fradafiban (BIBU-52) is a nonpeptide small-molecule antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3 integrin) receptor, the final common pathway of platelet aggregation [1]. It acts as a reversible ligand-mimetic that binds to the human platelet GPIIb/IIIa complex with a dissociation constant (Kd) of 148 nM, potently inhibiting platelet aggregation in vitro . Fradafiban was developed by Boehringer Ingelheim as the active moiety of the orally administered prodrug lefradafiban (BIBU-104) and advanced to Phase II clinical trials for thrombosis and acute coronary syndromes before development was terminated [2].

Workflow αIIbβ3 integrin conformational pharmacology and platelet aggregation studies
Selection Bent-closed conformation stabilizer for structure-activity relationship analysis
Use context Direct in vitro / ex vivo use; prodrug required for oral exposure studies

Fradafiban Conformational Specificity


GPIIb/IIIa antagonists are not functionally interchangeable despite shared target binding. Structural biology evidence demonstrates that Fradafiban exhibits distinct conformational stabilization properties at the integrin level that differ fundamentally from other small-molecule antagonists in the class [1]. Specifically, Fradafiban contains a polar nitrogen atom absent in many other αIIbβ3 antagonists; this structural feature stabilizes a water molecule at the metal-ion-dependent adhesion site (MIDAS), favoring the bent-closed (inactive) conformation of the integrin rather than the extended-open (high-affinity) conformation [2]. This conformational preference carries differential implications for partial agonism—a phenomenon linked to clinical failure of several integrin-targeting drugs—and for experimental reproducibility across different platelet aggregation assay methodologies [3].

Conformation Stabilizes bent-closed integrin, while tirofiban and eptifibatide stabilize extended-open conformations, which may shift partial agonism endpoints.
Partial agonism Induces fibrinogen binding; replacing with non-partial agonist antibody fragments would remove this assay control context.
Assay method Potency differs between PRP turbidimetry and whole-blood single-platelet counting; method substitution may alter observed inhibition values.

Fradafiban Quantitative Differentiation Evidence


Conformational Selectivity: Bent-Closed Integrin Stabilization

Cryo-EM structural analysis reveals that Fradafiban stabilizes the bent-closed conformation of αIIbβ3 integrin, in contrast to other small-molecule antagonists such as tirofiban and eptifibatide that stabilize the extended-open (high-affinity) conformation associated with partial agonism [1]. The distinguishing structural feature is a polar nitrogen atom present in Fradafiban that hydrogen-bonds to a bridging water molecule at the MIDAS, preventing the conformational transition to the open state [2].

Conformational selectivity
Head-to-head
Fradafiban stabilizes bent-closed αIIbβ3 via polar nitrogen–water–MIDAS bridge; tirofiban and eptifibatide stabilize extended-open conformation (cryo-EM).
Conformational preference context for integrin pharmacology studies
PDB 7UE0; water-mediated interaction prevents open-state transition
Integrin structural biology Conformational pharmacology Partial agonism

Partial Agonism: Fibrinogen Binding Induction

Fradafiban demonstrates intrinsic activating properties that induce fibrinogen binding to GPIIb/IIIa, a form of partial agonism shared with the monoclonal antibody fragment abciximab (c7E3) but distinct from blocking monoclonal antibodies 2G12 and P2 which show no such activity [1]. This differential property is critical for interpreting paradoxical platelet activation observed with some GPIIb/IIIa antagonists.

Partial agonism induction
Head-to-head
Induces fibrinogen binding to GPIIb/IIIa; shared with abciximab, absent in MoAbs 2G12 and P2 (flow cytometry, ¹²⁵I-fibrinogen).
Partial agonism reference for GPIIb/IIIa antagonist screening
Intrinsic activating property; critical for distinguishing paradoxical activation profiles
GPIIb/IIIa partial agonism Fibrinogen binding assay Integrin activation

Oral Bioavailability: Prodrug Requirement

Fradafiban exhibits extremely limited oral activity due to high polarity and poor gastrointestinal absorption, necessitating administration as the orally active prodrug lefradafiban (BIBU-104) for systemic exposure . In contrast, oral GPIIb/IIIa antagonists such as xemilofiban and orbofiban were developed as directly orally active agents without prodrug conversion requirements [1].

Oral bioavailability
Class-level
Poor oral absorption due to high polarity; requires lefradafiban prodrug. Comparators xemilofiban and orbofiban directly orally active.
Clean in vitro tool compound without oral formulation variables
Class-level inference; data to verify for direct oral comparisons
Pharmacokinetics Oral bioavailability Prodrug design

Assay-Dependent Potency: PRP vs Whole Blood

Fradafiban demonstrates assay-dependent inhibitory potency that differs significantly between PRP turbidimetry and whole blood single-platelet counting (WBSPC) methods, with citrate anticoagulation showing a trend toward enhanced potency that did not reach statistical significance (p = 0.087) [1]. This methodological sensitivity distinguishes Fradafiban from other GPIIb/IIIa antagonists with more consistent potency profiles across assay platforms.

Assay-dependent potency
Supporting
More potent by PRP turbidimetry than WBSPC; citrate trend p=0.087 (ADP-induced aggregation, human blood).
Method-standardization context for platelet function studies
Anticoagulant choice and assay platform influence observed inhibition
Platelet aggregation assay Methodology comparison Anticoagulant effects

Sustained Antiplatelet Activity After Chronic Dosing

Following 7-day oral lefradafiban treatment (75 mg TID) in healthy male subjects, platelet aggregation inhibition remained at 88±6.6% (mean±SD) just before the next dose, demonstrating sustained GPIIb/IIIa antagonism without tachyphylaxis or loss of antiplatelet activity over one week [1]. Loading doses of 10, 20, or 40 mg fradafiban achieved >90% inhibition of platelet aggregation within 60-120 minutes post-dose [2].

Sustained inhibition
Supporting
88±6.6% trough inhibition after 7-day oral lefradafiban 75 mg TID; >90% inhibition 60–120 min post 40 mg IV loading.
Sustained GPIIb/IIIa blockade without tachyphylaxis context
Ex vivo ADP-induced aggregation in PRP, healthy subjects
Pharmacodynamics Sustained inhibition Chronic dosing

Fradafiban Research & Industrial Applications


Bent-Closed Integrin Stabilization Reference

Fradafiban serves as a structurally characterized reference compound for studying αIIbβ3 integrin stabilization in the bent-closed conformation [1]. Cryo-EM structures (PDB: 7UE0) confirm its unique binding mode involving water-mediated hydrogen bonding at the MIDAS, distinguishing it from tirofiban and eptifibatide that favor extended-open conformations [2]. This application is critical for laboratories investigating the structural determinants of integrin partial agonism and developing next-generation closure-stabilizing inhibitors with reduced paradoxical activation liability.

Partial Agonism Screening: Positive Control

Fradafiban functions as a validated positive control in fibrinogen binding and platelet activation assays designed to screen GPIIb/IIIa antagonists for intrinsic activating (partial agonist) properties [1]. Its documented capacity to induce fibrinogen binding to GPIIb/IIIa, shared with abciximab but absent in blocking antibodies such as 2G12, makes it essential for establishing assay sensitivity and benchmarking new compounds against a known partial agonist reference profile [2].

Ex Vivo Aggregation: Sustained Inhibition Model

Fradafiban is suitable for ex vivo platelet function studies in human subjects when administered intravenously or via its oral prodrug lefradafiban, with established pharmacodynamic parameters including 88±6.6% trough inhibition after 7-day oral dosing [1] and >90% inhibition within 60-120 minutes of 40 mg IV loading [2]. Researchers should note that potency measurements vary by assay methodology (PRP turbidimetry yields higher apparent potency than WBSPC) [3], necessitating protocol standardization when comparing across studies.

Prodrug Pharmacology: Parent Compound Analysis

Fradafiban is the essential active parent compound required for lefradafiban prodrug pharmacology studies, including metabolism tracking, plasma level correlation analyses, and receptor occupancy quantification [1]. Given its poor direct oral absorption (limited oral activity due to high polarity) [2], Fradafiban itself is appropriate only for in vitro assays or parenteral administration protocols, while prodrug conversion studies require lefradafiban as the administered agent with Fradafiban as the measured analyte.

Application
Selection Property
Validation Focus
Integrin conformational pharmacology studies
Bent-closed αIIbβ3 stabilization profile
Cryo-EM structure and MIDAS water-bridging mechanism
GPIIb/IIIa partial agonism screening
Fibrinogen binding induction comparator context
Assay sensitivity and benchmark against partial agonist reference
Ex vivo platelet function studies
Sustained inhibition without tachyphylaxis profile
Method standardization (PRP vs WBSPC) and anticoagulant choice
Lefradafiban prodrug metabolism studies
Parent analyte for plasma level correlation
Oral-to-parenteral conversion pharmacokinetics

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31 linked technical documents
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